

Navigating the Kinome: A Comparative Guide to Off-Target Screening of SFI003

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Compound of Interest

Compound Name: SFI003

Cat. No.: B12362205

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For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions is paramount. While **SFI003** is a novel and promising inhibitor of Serine/Arginine-rich Splicing Factor 3 (SRSF3), a comprehensive analysis of its potential off-target effects within the human kinome remains to be publicly detailed. This guide underscores the critical importance of such screening by comparing the known target profile of **SFI003** with the well-characterized multi-kinase inhibitor, Dasatinib, illustrating the insights gained from a full kinome panel.

In the quest for targeted therapies, the ideal drug candidate would exhibit high potency and exquisite selectivity for its intended target. However, the reality is that many small molecule inhibitors interact with multiple proteins, a phenomenon known as polypharmacology. Off-target interactions can lead to unforeseen side effects, but can also present opportunities for drug repurposing. Therefore, early and comprehensive off-target screening is a cornerstone of modern drug development.

SFI003 has been identified as an inhibitor of SRSF3, a key regulator of mRNA splicing, and has shown potent anti-cancer effects in colorectal cancer models by modulating the SRSF3/DHCR24/ROS axis.^{[1][2][3]} While its action on SRSF3 is established, its broader selectivity profile across the human kinome—the complete set of protein kinases—is not yet publicly available. This data gap highlights the need for comprehensive kinome screening to fully understand its biological activity and potential clinical implications.

To illustrate the value of such an analysis, this guide provides a comparative look at **SFI003** alongside Dasatinib, a well-established anti-cancer drug with a thoroughly profiled kinome interaction map.

Comparative Kinase Inhibition Profiles

The following tables present the known and hypothetical kinase interaction data for **SFI003** and the experimentally determined profile for Dasatinib.

Table 1: Profile of **SFI003** - A Case for Kinome Screening

As a designated SRSF3 inhibitor, the primary target of **SFI003** is not a kinase. However, the structural motifs that enable binding to SRSF3 could potentially interact with the ATP-binding sites of various kinases. Kinome screening is therefore essential to identify any such unintended interactions.

Target Class	Primary Target	Potential Off-Targets (Hypothetical)	Rationale for Screening
Splicing Factor	SRSF3	Unknown Kinases	To proactively identify potential side effects mediated by unintended kinase inhibition and to uncover novel therapeutic opportunities (polypharmacology).

Table 2: Profile of Dasatinib - A Multi-Kinase Inhibitor

Dasatinib is a potent ATP-competitive inhibitor of the BCR-ABL fusion protein and is used in the treatment of chronic myeloid leukemia (CML). Extensive kinome screening has revealed that it inhibits a broad range of other kinases, which contributes to both its therapeutic efficacy and its side-effect profile. The data below is a selection from a comprehensive KINOMEScan™ panel.

Target Kinase	Dissociation Constant (Kd) in nM	Biological Relevance
Primary Targets		
ABL1	0.2	Key target in Chronic Myeloid Leukemia (CML)
SRC	0.5	Implicated in cancer cell growth and metastasis
LCK	0.3	T-cell signaling, relevant in leukemias
YES1	0.4	Member of the SRC family, involved in cell growth
Significant Off-Targets		
c-KIT	1.2	Receptor tyrosine kinase involved in various cancers
PDGFR β	2.8	Receptor tyrosine kinase in angiogenesis and tumor growth
EPHA2	3.0	Ephrin receptor involved in cell migration and adhesion
DDR1	1.7	Discoidin domain receptor involved in cell adhesion

This is a partial list of Dasatinib's targets to illustrate its multi-kinase activity.

Experimental Protocols: Kinome Screening

A widely used method for comprehensive kinome profiling is the competitive binding assay, such as the KINOMEScan™ platform. This in vitro assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle of the KINOMEScan™ Assay

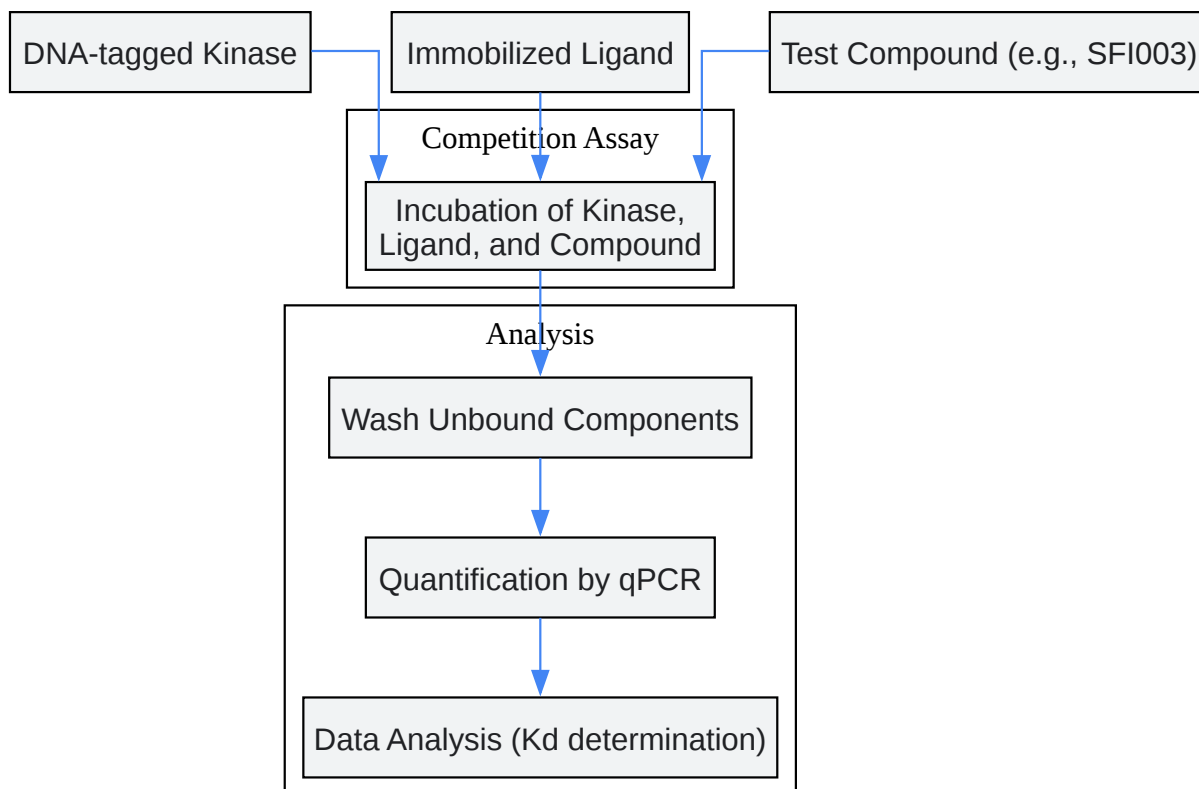
The KINOMEscan™ assay is an active site-directed competition binding assay.^[4] It involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (e.g., **SFI003** or Dasatinib). The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound. Dissociation constants (K_d) are determined by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.^[4]

Generalized KINOMEscan™ Protocol

- **Preparation of Kinase Panel:** A large panel of human kinases, each tagged with a unique DNA identifier, is prepared.
- **Immobilization of Ligand:** A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and a range of concentrations of the test compound.
- **Washing:** Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand.
- **Quantification:** The amount of each kinase bound to the solid support is quantified by qPCR using the unique DNA tag for each kinase.
- **Data Analysis:** The results are typically expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a vehicle control. For potent inhibitors, a full dose-response curve is generated to calculate the dissociation constant (K_d), which reflects the binding affinity of the compound for each kinase.

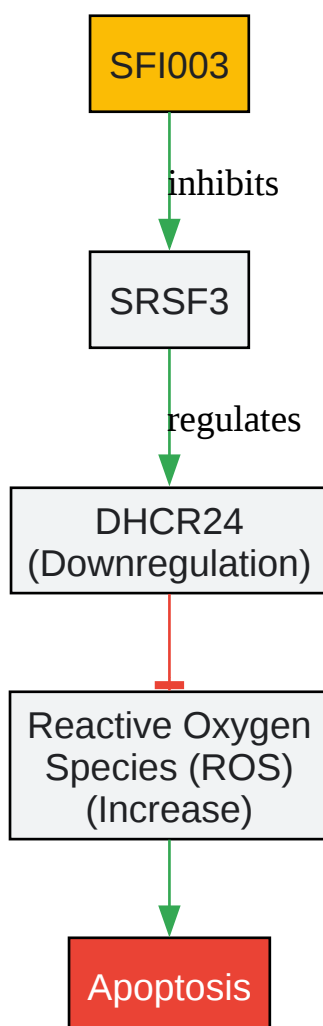
Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for kinome screening and the known signaling pathway of **SFI003**.



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A generalized workflow for a competitive binding-based kinome screening assay.



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The signaling pathway of **SFI003** leading to apoptosis in colorectal cancer cells.

Conclusion

The development of targeted therapies like **SFI003** holds immense promise for treating diseases such as colorectal cancer. However, a thorough understanding of a compound's selectivity is crucial for its safe and effective clinical translation. While the on-target activity of **SFI003** against SRSF3 is a significant discovery, a comprehensive kinome-wide screening is an indispensable next step. The comparison with a well-profiled inhibitor like Dasatinib clearly demonstrates that such an analysis can reveal a complex web of interactions that have profound implications for a drug's overall biological effect. The data generated from a full kinome panel for **SFI003** will be invaluable for anticipating potential off-target toxicities and may even unveil new therapeutic avenues for this novel compound.

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